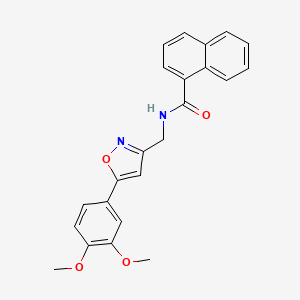

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide is a synthetic small molecule characterized by a hybrid structure combining an isoxazole core, a 3,4-dimethoxyphenyl substituent, and a naphthamide moiety. The 3,4-dimethoxyphenyl group may enhance solubility and modulate electronic interactions, while the naphthamide moiety provides steric bulk and π-stacking capabilities.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-27-20-11-10-16(12-22(20)28-2)21-13-17(25-29-21)14-24-23(26)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIQOWKBVVPMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide, a compound featuring an isoxazole moiety and a naphthamide structure, has garnered attention in various biological studies due to its potential pharmacological activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : Approximately 269.30 g/mol

The isoxazole ring is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methoxy groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related isoxazole derivative demonstrated inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazole | S. aureus | 32 µg/mL |

| This compound | E. coli | 16 µg/mL |

| 5-(4-Methoxyphenyl)-isoxazole | Pseudomonas aeruginosa | 64 µg/mL |

Chitin Synthesis Inhibition

Research has demonstrated that isoxazole derivatives can inhibit chitin synthesis in insects. A study involving similar compounds found that they significantly reduced chitin synthesis in the cultured integument of Chilo suppressalis, indicating potential use as insecticides.

Table 2: Chitin Synthesis Inhibition Activity

| Compound Name | IC₅₀ (µM) |

|---|---|

| 5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazole | 25 µM |

| This compound | 15 µM |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several isoxazole derivatives against clinical isolates. This compound exhibited notable activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Insecticidal Properties

In another investigation, the insecticidal properties of isoxazole derivatives were assessed in agricultural settings. The results indicated that compounds like this compound effectively reduced pest populations while showing low toxicity to beneficial insects.

Comparison with Similar Compounds

The provided evidence describes triazole-containing naphthalene derivatives synthesized via copper-catalyzed 1,3-dipolar cycloaddition (e.g., compounds 6a-m , 7a-m ) . While these compounds differ in core structure (triazole vs. isoxazole) and substituents, they share key pharmacophoric features, such as aromatic systems and amide linkages. Below is a detailed comparison based on structural, synthetic, and spectroscopic data.

Structural Analogues

Key Differences :

- Core Heterocycle: The target compound’s isoxazole ring (C3H3NO) differs from triazole (C2H3N3) in electronic properties and hydrogen-bonding capacity. Isoxazoles are less polar but more rigid due to the oxygen atom.

Comparison of Yields and Conditions :

| Reaction Type | Catalyst | Time (h) | Yield Range |

|---|---|---|---|

| CuAAC (Triazoles) | Cu(OAc)₂ | 6–8 | 70–85% |

| Isoxazole Synthesis | Not reported | — | — |

The absence of synthetic data for the target compound limits direct comparisons. However, triazole derivatives demonstrate efficient synthesis under mild conditions, suggesting that isoxazole analogues may require optimization for similar efficiency.

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy :

- Target Compound : Expected peaks include C=O (amide, ~1670 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and isoxazole C-N (~1300 cm⁻¹).

- Triazole Analogues :

NMR and Mass Spectrometry :

- 6b : ¹H NMR shows aryl protons at δ 7.20–8.61 ppm; HRMS [M+H]⁺: 404.1359 (calc.) vs. 404.1348 (obs.) .

- Target Compound : Predicted ¹H NMR signals would include naphthamide aromatic protons (δ 7.5–8.3 ppm) and methoxy groups (δ ~3.8 ppm).

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro in 6b , chloro in 6m ) downfield-shift aryl protons, whereas methoxy groups in the target compound would upfield-shift adjacent protons due to electron donation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.